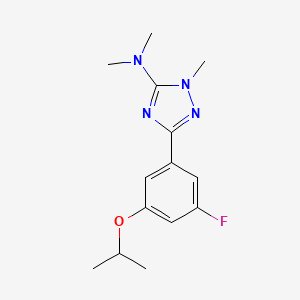

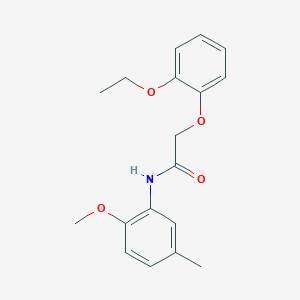

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of Schiff bases with various amines and aldehydes in the presence of catalysts. For example, Karthikeyan et al. (2006) described the preparation of Mannich bases bearing a triazole Schiff base by aminomethylation with formaldehyde and secondary or substituted primary amines, indicating a possible synthetic pathway for related compounds (Karthikeyan et al., 2006). Although this synthesis doesn't directly mention 3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine, it provides insight into the general methods used to synthesize structurally related 1,2,4-triazole compounds.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to modify the compound's properties. The crystal structure and molecular conformation of similar compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, have been studied, providing valuable information on the spatial arrangement of atoms and the potential for intermolecular interactions (Liang, 2009).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including aminomethylation, cyclocondensation, and Fries rearrangement, as part of their synthesis or functionalization processes. These reactions can significantly alter the chemical properties of the compound, such as reactivity, stability, and biological activity. For instance, Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of a related compound through microwave-assisted Fries rearrangement, highlighting the chemical reactivity of the triazole moiety (Moreno-Fuquen et al., 2019).

作用機序

The exact mechanism of action of “(3-fluoro-5-isopropoxyphenyl)boronic acid” is not specified, but it’s used as a reagent for the preparation of triazine derivatives as inhibitors of phosphodiesterases . Phosphodiesterases are enzymes that break down the phosphodiester bond in an oligonucleotide, which plays a key role in many biological processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it’s harmful if swallowed . The safety information pictograms indicate that it’s a warning (GHS07) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

将来の方向性

特性

IUPAC Name |

5-(3-fluoro-5-propan-2-yloxyphenyl)-N,N,2-trimethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O/c1-9(2)20-12-7-10(6-11(15)8-12)13-16-14(18(3)4)19(5)17-13/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKYWVJSYGCYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C2=NN(C(=N2)N(C)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)

![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)

![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)

![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)